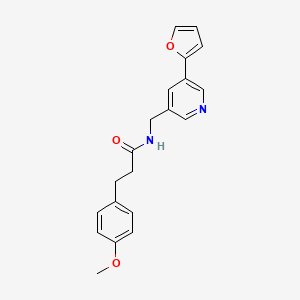![molecular formula C21H18N2O B2953921 N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide CAS No. 852136-59-5](/img/structure/B2953921.png)
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds often involves N-alkylation . For instance, a related compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” is complex, with multiple rings and functional groups. The indole group is a key part of the structure, contributing to its aromatic properties . The naphthalene group also contributes to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s chemical reactions would likely be influenced by its functional groups. For example, the indole group is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” would be influenced by its molecular structure. For example, the presence of the indole and naphthalene groups would likely make the compound aromatic .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The structural features of “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” may allow it to interact with viral proteins or enzymes, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory properties . Derivatives of indole have been evaluated for their in vivo anti-inflammatory activities . This suggests that our compound of interest could be explored for its efficacy in reducing inflammation, which is a key factor in many diseases.
Anticancer Potential
Indole derivatives have been studied for their anticancer potential . The ability of these compounds to induce cell apoptosis and arrest cell cycle progression makes them candidates for cancer therapy . “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” could be investigated for its ability to inhibit cancer cell growth and proliferation.
Anti-HIV Effects
The fight against HIV has led to the exploration of various compounds, and indole derivatives have shown promise as anti-HIV agents . The compound could be studied for its potential to interfere with HIV replication or integration into the host genome.
Antioxidant Activity
Indoles are known to possess antioxidant activity , which is crucial in protecting cells from oxidative stress . Research into the antioxidant properties of “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” could lead to its application in diseases where oxidative stress is a contributing factor.
Antimicrobial and Antitubercular Use
The antimicrobial and antitubercular activities of indole derivatives make them valuable in the development of new antibiotics . Given the rise of antibiotic resistance, the compound could be a part of the solution in creating more effective treatments.
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects , offering a potential therapeutic avenue for diabetes management . The compound’s role in glucose metabolism or insulin regulation could be an area of interest for researchers.
Antimalarial and Anticholinesterase Activities
Lastly, indole derivatives have shown antimalarial and anticholinesterase activities . These properties suggest that “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” could be explored for use in treating malaria and neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction often inhibits the activity of the target enzymes or proteins .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The future directions for research on “N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide” could include further exploration of its synthesis, investigation of its chemical reactions, and study of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of research .
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14-10-19-11-15(6-9-20(19)23-14)13-22-21(24)18-8-7-16-4-2-3-5-17(16)12-18/h2-12,23H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCYPUERHLTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

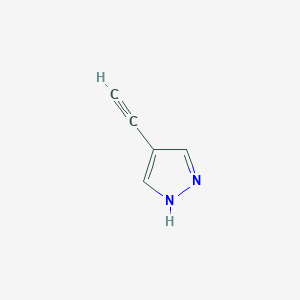
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)
![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)
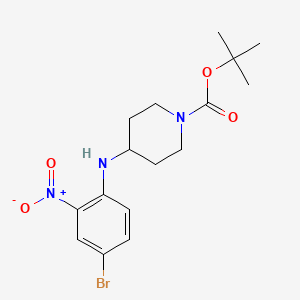
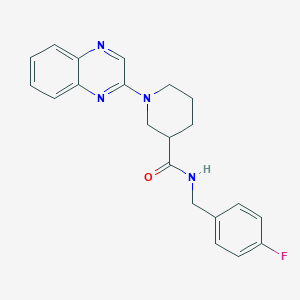
![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)
![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)
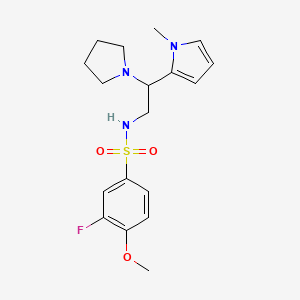
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)
